molecular formula C24H28N2O4S B14076640 Methyl 4-(2-((2-hydroxyheptyl)thio)-4-oxo-3(4H)-quinazolinyl)benzeneacetate CAS No. 102038-09-5

Methyl 4-(2-((2-hydroxyheptyl)thio)-4-oxo-3(4H)-quinazolinyl)benzeneacetate

Cat. No.: B14076640
CAS No.: 102038-09-5
M. Wt: 440.6 g/mol
InChI Key: KIQAINAQPGGBSG-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-hydroxyheptyl)thio)-4-oxo-3(4H)-quinazolinyl)benzeneacetate is a quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-yl core, a thioether-linked 2-hydroxyheptyl chain, and a methyl benzeneacetate ester. Quinazolinones are heterocyclic compounds with demonstrated biological relevance, including antimicrobial, anticancer, and anti-inflammatory activities.

Properties

CAS No.

102038-09-5

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

methyl 2-[4-[2-(2-hydroxyheptylsulfanyl)-4-oxoquinazolin-3-yl]phenyl]acetate

InChI

InChI=1S/C24H28N2O4S/c1-3-4-5-8-19(27)16-31-24-25-21-10-7-6-9-20(21)23(29)26(24)18-13-11-17(12-14-18)15-22(28)30-2/h6-7,9-14,19,27H,3-5,8,15-16H2,1-2H3

InChI Key

KIQAINAQPGGBSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)CC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(2-((2-hydroxyheptyl)thio)-4-oxoquinazolin-3(4H)-yl)phenyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Thioether Side Chain: The hydroxyheptyl thioether side chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinazolinone core is replaced by the hydroxyheptyl thiol.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(2-((2-hydroxyheptyl)thio)-4-oxoquinazolin-3(4H)-yl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyheptyl thioether side chain can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Ammonia, primary amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazolinones

    Substitution: Amides, ester derivatives

Scientific Research Applications

Methyl 2-(4-(2-((2-hydroxyheptyl)thio)-4-oxoquinazolin-3(4H)-yl)phenyl)acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2-((2-hydroxyheptyl)thio)-4-oxoquinazolin-3(4H)-yl)phenyl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyheptyl thioether side chain may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazolinone Family

a) Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
  • Structure: Features a 4-oxoquinazolinone core with a 3-methoxyphenyl substituent and a methyl thioacetate group.
  • Key Differences :
    • Substituent Position : The methoxyphenyl group replaces the hydroxyheptyl chain, reducing hydrophilicity.
    • Ester Group : A thioacetate ester (CH2COOCH3) instead of benzeneacetate (C6H5CH2COOCH3).
  • Synthesis : Achieved via green chemistry at room temperature (2–4 hours), contrasting traditional reflux methods.
  • Physicochemical Data :
    • ¹H NMR : 3.79 ppm (3-OCH3), 3.69 ppm (ester –OCH3), 4.01 ppm (methylene).
    • Molecular Weight : m/z 357.12.
b) Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates
  • Structure: Combines a 4-oxothiazolidinone core with a benzamido group and methoxy-2-oxoethylidene side chain.
  • Key Differences: Core Heterocycle: Thiazolidinone instead of quinazolinone. Substituents: Lacks the hydroxyalkyl thioether but includes a conjugated ester system.
  • Synthesis: Utilizes dimethyl acetylenedicarboxylate (DMAD) in methanol at room temperature.
c) 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid Derivatives
  • Structure: Quinazolinone core with a benzoic acid substituent.
  • Key Differences :
    • Functional Group : Carboxylic acid instead of ester, altering solubility and reactivity.
    • Substituent Length : Shorter methyl group vs. hydroxyheptyl chain.

Comparative Analysis of Key Features

Compound Core Structure Key Substituents Synthesis Conditions Molecular Weight (g/mol) Notable Spectral Data (¹H NMR)
Target Compound Quinazolinone 2-Hydroxyheptyl thioether, benzeneacetate Not reported in evidence ~435 (estimated) Hypothetical: ~1.5–2.5 ppm (alkyl), 3.7 ppm (ester OCH3)
Methyl 2-((3-(3-methoxyphenyl)-...)acetate Quinazolinone 3-Methoxyphenyl, thioacetate RT, 2–4 hours 357.12 3.79 ppm (OCH3), 4.01 ppm (CH2)
Ethyl 4-[2-benzamido-...]benzoates Thiazolidinone Benzamido, methoxy-2-oxoethylidene RT, DMAD in methanol ~400–450 (varies) Not reported
4-(2-Methyl-4-oxoquinazolin-3-yl)benzoic acid Quinazolinone Methyl, benzoic acid Acidic hydrolysis ~280 Not reported

Biological Activity

Methyl 4-(2-((2-hydroxyheptyl)thio)-4-oxo-3(4H)-quinazolinyl)benzeneacetate is a complex organic compound that belongs to the quinazolinone class. This compound features a quinazoline ring system, a thioether functional group, and a methyl ester group, which contribute to its unique chemical properties and potential biological activities. Its molecular formula is C24H28N2O4SC_{24}H_{28}N_{2}O_{4}S with a molecular weight of 440.6 g/mol .

Synthesis

The synthesis of this compound generally involves multiple steps:

  • Formation of the Quinazolinone Core : This is achieved through the cyclization of anthranilic acid derivatives.
  • Introduction of the Thioether Side Chain : A nucleophilic substitution reaction incorporates the hydroxyheptyl thioether side chain.
  • Esterification : The final step involves esterification with methanol in the presence of an acid catalyst .

Biological Activity

This compound exhibits various biological activities, which are detailed below:

Antimicrobial Activity

Research indicates that compounds with quinazoline structures often possess antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The quinazolinone core may play a crucial role in these interactions, while the hydroxyheptyl thioether side chain could enhance binding affinity and specificity .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that quinazoline derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains could enhance efficacy .
  • Anticancer Research : In vitro assays revealed that certain quinazoline derivatives induced apoptosis in various cancer cell lines, suggesting a promising therapeutic avenue for cancer treatment .
  • Inflammation Model Studies : Animal models treated with related quinazoline compounds showed reduced inflammation markers, supporting their potential use in inflammatory conditions .

Comparative Analysis

The following table summarizes key characteristics and biological activities of similar compounds:

Compound NameStructureNotable FeaturesBiological Activity
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoateStructureSimilar quinazoline structureAntimicrobial
Ethyl 4-[(2-methyl-4-oxo-3(4H)-quinazolinyl)methyl]benzoateStructureDifferent substituentsAnticancer
Methyl ((4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)acetateStructureFeatures thioetherAnti-inflammatory

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